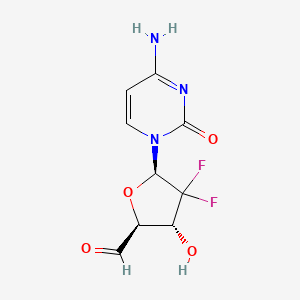
4-Amino-1-(2-deoxy-2,2-difluoro-beta-D-erythro-pentodialdo-1,4-furanosyl)pyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-(2-deoxy-2,2-difluoro-beta-D-erythro-pentodialdo-1,4-furanosyl)pyrimidin-2(1H)-one is a synthetic nucleoside analog. Nucleoside analogs are compounds that mimic the structure of natural nucleosides and are often used in medical research and treatment, particularly in antiviral and anticancer therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(2-deoxy-2,2-difluoro-beta-D-erythro-pentodialdo-1,4-furanosyl)pyrimidin-2(1H)-one typically involves multiple steps, including the protection of functional groups, glycosylation, and deprotection. The reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the sugar moiety.
Reduction: Reduction reactions may target the carbonyl groups or other oxidized functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyrimidine ring or the sugar moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under various conditions (e.g., acidic, basic, or neutral pH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules or as a probe to study reaction mechanisms.
Biology
In biological research, nucleoside analogs like this one are often used to investigate DNA and RNA synthesis, repair, and function.
Medicine
Medically, this compound may be explored for its potential antiviral or anticancer properties. Nucleoside analogs can inhibit viral replication or interfere with cancer cell proliferation by incorporating into DNA or RNA and causing chain termination.
Industry
In the pharmaceutical industry, this compound could be used in the development of new drugs or as a reference standard in quality control processes.
Mechanism of Action
The mechanism of action of 4-Amino-1-(2-deoxy-2,2-difluoro-beta-D-erythro-pentodialdo-1,4-furanosyl)pyrimidin-2(1H)-one likely involves its incorporation into DNA or RNA, leading to chain termination or the inhibition of polymerase enzymes. This can disrupt viral replication or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2’,3’-Dideoxyinosine (ddI): Another nucleoside analog used in antiviral therapy.
Gemcitabine: A nucleoside analog used in cancer treatment.
Zidovudine (AZT): A nucleoside analog used in the treatment of HIV.
Uniqueness
4-Amino-1-(2-deoxy-2,2-difluoro-beta-D-erythro-pentodialdo-1,4-furanosyl)pyrimidin-2(1H)-one is unique due to its specific structural modifications, such as the presence of fluorine atoms and the deoxy sugar moiety. These modifications can enhance its stability, bioavailability, and specificity for certain biological targets.
Properties
CAS No. |
921221-41-2 |
|---|---|
Molecular Formula |
C9H9F2N3O4 |
Molecular Weight |
261.18 g/mol |
IUPAC Name |
(2S,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolane-2-carbaldehyde |
InChI |
InChI=1S/C9H9F2N3O4/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17/h1-4,6-7,16H,(H2,12,13,17)/t4-,6-,7-/m1/s1 |
InChI Key |
LWWBVLTUUVQXOJ-QPPQHZFASA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2C([C@@H]([C@H](O2)C=O)O)(F)F |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)C=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















